1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea typically involves the reaction of 4-tert-butylbenzyl isothiocyanate with 4-hydroxy-3-methoxybenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Tert-butylbenzyl)-3-(4-hydroxybenzyl)thiourea
- 1-(4-Tert-butylbenzyl)-3-(3-methoxybenzyl)thiourea
- 1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea
Uniqueness
1-(4-Tert-butylbenzyl)-3-(4-hydroxy-3-methoxybenzyl)thiourea is unique due to the presence of both tert-butyl and hydroxy-methoxy substituents on the benzyl groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other thioureas.
Properties
Molecular Formula |
C20H26N2O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C20H26N2O2S/c1-20(2,3)16-8-5-14(6-9-16)12-21-19(25)22-13-15-7-10-17(23)18(11-15)24-4/h5-11,23H,12-13H2,1-4H3,(H2,21,22,25) |
InChI Key |
MRDJEHJOSCNEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.